molecular formula C7H12ClN3O2 B12503586 N-Me-His-OH.HCl

N-Me-His-OH.HCl

Cat. No.: B12503586
M. Wt: 205.64 g/mol
InChI Key: QQCAMJPAJDEDCG-UHFFFAOYSA-N
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Description

N-Methyl-L-histidine hydrochloride, also known as N-Me-His-OH.HCl, is a derivative of the amino acid histidine. It is a salt analog of N-Methyl-L-histidine and is commonly used in various biochemical and pharmaceutical applications. The compound has a molecular formula of C7H12ClN3O2 and a molecular weight of 205.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-L-histidine hydrochloride can be synthesized through the methylation of L-histidine. The process involves the reaction of L-histidine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The resulting N-Methyl-L-histidine is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of N-Methyl-L-histidine hydrochloride typically involves large-scale methylation reactions followed by purification steps such as crystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-histidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted histidine derivatives, oxides, and reduced amines .

Mechanism of Action

The mechanism of action of N-Methyl-L-histidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in histidine metabolism. It can also interact with receptors and transporters, modulating their function and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-L-histidine: The parent compound without the hydrochloride salt.

    L-Histidine: The non-methylated form of the amino acid.

    N-Methyl-D-histidine: The D-isomer of the compound.

Uniqueness

N-Methyl-L-histidine hydrochloride is unique due to its specific methylation and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCAMJPAJDEDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CN=CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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